molecular formula C25H46NO2+ B10799556 Amantanium CAS No. 782393-22-0

Amantanium

Cat. No.: B10799556
CAS No.: 782393-22-0
M. Wt: 392.6 g/mol
InChI Key: NMRJDSZFSHRJHS-UHFFFAOYSA-N
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Description

Amantanium: is a quaternary ammonium compound known for its antiseptic and disinfectant properties. It is chemically identified as N,N-Dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-1-decanaminium bromide . This compound is used in various therapeutic applications due to its ability to inhibit microbial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amantanium bromide can be synthesized through a multi-step process involving the reaction of adamantanecarboxylic acid with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide . The resulting intermediate is then reacted with decyl bromide to form the final product .

Industrial Production Methods: Industrial production of this compound bromide typically involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Amantanium bromide can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the adamantane structure.

    Substitution: this compound bromide can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or are employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: Amantanium bromide is used as a model compound in studying the behavior of quaternary ammonium compounds in various chemical reactions. It serves as a reference for developing new antiseptic agents .

Biology: In biological research, this compound bromide is used to study its effects on microbial growth and its potential as an antimicrobial agent. It is also investigated for its interactions with biological membranes .

Medicine: this compound bromide is explored for its potential therapeutic applications, particularly in treating infections and as a disinfectant in medical settings. Its efficacy in inhibiting microbial growth makes it a valuable compound in healthcare .

Industry: The compound is used in industrial applications as a disinfectant and preservative in various products, including cosmetics and personal care items .

Mechanism of Action

Amantanium bromide exerts its effects primarily through its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, making it effective against a wide range of microorganisms .

Comparison with Similar Compounds

Comparison: Amantanium bromide is unique due to its adamantane moiety, which provides additional stability and enhances its antimicrobial properties compared to other quaternary ammonium compounds. The adamantane structure also contributes to its ability to penetrate biological membranes more effectively .

Conclusion

This compound bromide is a versatile quaternary ammonium compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable compound for various scientific and industrial purposes.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

782393-22-0

Molecular Formula

C25H46NO2+

Molecular Weight

392.6 g/mol

IUPAC Name

2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium

InChI

InChI=1S/C25H46NO2/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25/h21-23H,4-20H2,1-3H3/q+1

InChI Key

NMRJDSZFSHRJHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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